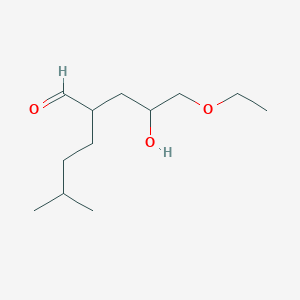
2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a methyl group attached to a hexanal backbone
Vorbereitungsmethoden
The synthesis of 2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-2-hydroxypropyl bromide with 5-methylhexanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong acid can lead to the formation of a different ether or alcohol.
Addition: The compound can undergo addition reactions with various reagents, such as hydrogenation to reduce double bonds or halogenation to add halogen atoms.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxy-2-hydroxypropyl)-5-methylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the
Eigenschaften
CAS-Nummer |
61103-78-4 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-(3-ethoxy-2-hydroxypropyl)-5-methylhexanal |
InChI |
InChI=1S/C12H24O3/c1-4-15-9-12(14)7-11(8-13)6-5-10(2)3/h8,10-12,14H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
UFPOBYHYMCPPKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CC(CCC(C)C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


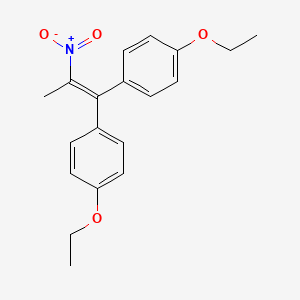
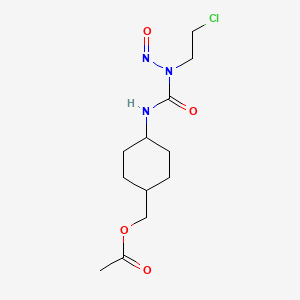
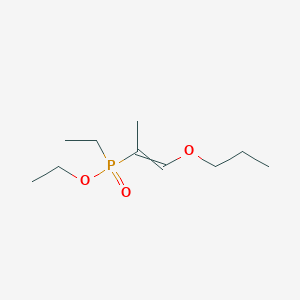
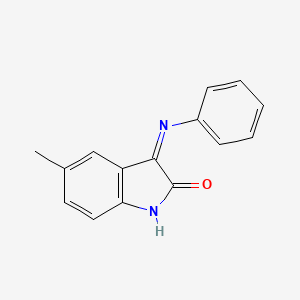
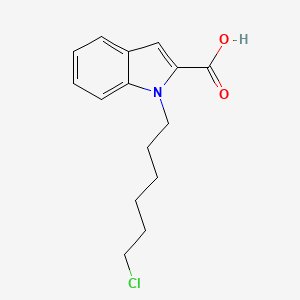
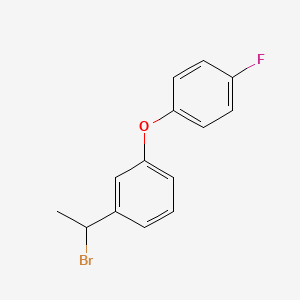
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
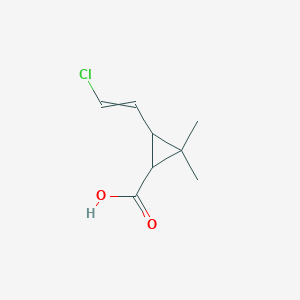
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)
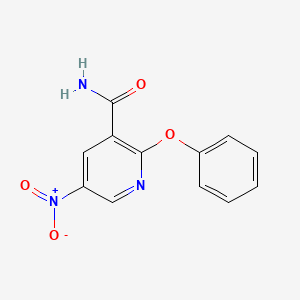

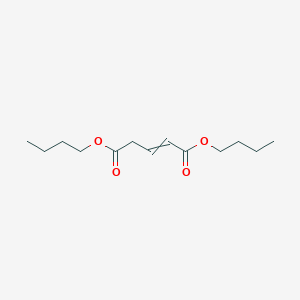
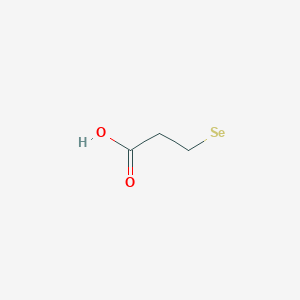
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
